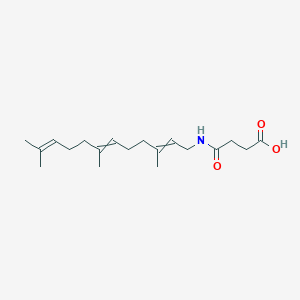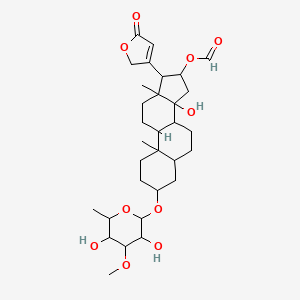
Formylstrospeside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formylstrospeside is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac glycosides. These compounds are often derived from plants and have significant pharmacological effects, especially on the cardiovascular system. This compound is known for its cytotoxic activity and has been studied for its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of formylstrospeside typically involves the extraction from natural sources such as Digitalis purpurea and Digitalis lanata. The process includes several steps of purification and chemical modification to isolate the desired compound. The synthetic route often involves the use of solvents like methanol and chloroform, and the reaction conditions include controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous chemicals. Techniques such as column chromatography and crystallization are commonly employed. The industrial process also ensures that the compound meets regulatory standards for pharmaceutical use .
化学反应分析
Types of Reactions: Formylstrospeside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
科学研究应用
Formylstrospeside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of cardenolides and their derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of cytotoxicity and apoptosis.
Medicine: this compound is investigated for its potential therapeutic applications, especially in the treatment of heart conditions and certain types of cancer.
作用机制
Formylstrospeside exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations within the cell, ultimately influencing cardiac muscle contraction. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells through various molecular pathways .
相似化合物的比较
Formylstrospeside is unique among cardenolides due to its specific structural features and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiac effects but differing in its pharmacokinetic properties.
Ouabain: Known for its potent inhibitory effect on sodium-potassium ATPase, but with a different toxicity profile.
Strophanthidin: Shares similar cytotoxic properties but differs in its chemical structure and solubility characteristics.
This compound stands out due to its specific combination of cytotoxic and cardiotonic effects, making it a valuable compound for both research and therapeutic applications.
属性
CAS 编号 |
6875-10-1 |
|---|---|
分子式 |
C31H46O10 |
分子量 |
578.7 g/mol |
IUPAC 名称 |
[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C31H46O10/c1-16-25(34)27(37-4)26(35)28(40-16)41-19-7-9-29(2)18(12-19)5-6-21-20(29)8-10-30(3)24(17-11-23(33)38-14-17)22(39-15-32)13-31(21,30)36/h11,15-16,18-22,24-28,34-36H,5-10,12-14H2,1-4H3 |
InChI 键 |
XKWTVJAWBRFKLO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-methyl-17-(2-phenylselanylethenyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781000.png)
![4-[1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10781001.png)
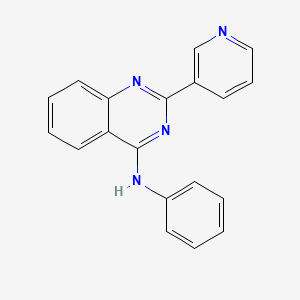
![3-Amino-2-{3-[4-(2-methoxy-phenyl)-piperidin-1-yl]-propylsulfanyl}-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10781019.png)
![4-(1,3-Dioxoisoindol-2-yl)-2-[[4-methyl-1-[[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]butanoic acid](/img/structure/B10781031.png)
![1-(1-Methyl-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10781032.png)
![Diethyl 2-methyl-4-[2-(4-nitrophenyl)ethenyl]-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10781033.png)
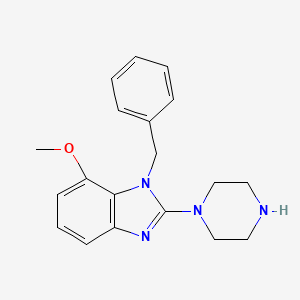
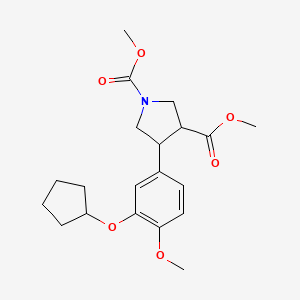
![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)
![[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide](/img/structure/B10781061.png)
![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)
![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)
